molecular formula C12H11BFNO3 B567642 (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid CAS No. 1310384-31-6

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid

Cat. No. B567642
M. Wt: 247.032
InChI Key: JCUQHFDLLBAQKN-UHFFFAOYSA-N
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Description

“(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are paramount to all facets of chemical science and have become a very important functional group since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings . They are also investigated as reversible covalent inhibitors .


Chemical Reactions Analysis

Boronic acids play an exquisite role in synthetic chemistry. They are involved in several highly useful transformations including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

Boronic acids are generally considered non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts, and the boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .

Scientific Research Applications

Fluorinated Boronic Acids in Chemistry and Biology

Fluorinated boronic acids, including compounds like "(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid," are noted for their unique properties and applications in chemistry and biology. The presence of fluorine atoms enhances their electron-withdrawing capacity, affecting their reactivity and interaction with biomolecules. These compounds are explored for their roles in organic synthesis, analytical chemistry, materials science, and potential pharmaceutical applications. The Lewis acidity of boron atoms, influenced by fluorination, is critical in these contexts, enabling diverse chemical reactions and interactions with organic compounds and biological molecules (Gozdalik et al., 2017).

Boronic Acids in Diol Recognition

Boronic acids are particularly recognized for their ability to form stable complexes with diols, including sugars, under physiological conditions. This property is utilized in the design of fluorescent sensors for detecting bioanalytes like glucose and other saccharides in biomedical research. Fluorinated derivatives, owing to their unique electronic properties, are investigated for enhancing the sensitivity and selectivity of these sensors (Axthelm et al., 2015).

Construction of Boron-based Nanostructures

The synthesis of boron-based macrocycles and dendrimers incorporates boronic acids, including fluorinated varieties. These structures are of interest for their potential applications in creating new materials with specific optical, electronic, or catalytic properties. The ability of boronic acids to form B-N dative bonds and their diastereoselectivity in macrocyclization are explored for constructing complex molecular architectures (Christinat et al., 2007).

Safety And Hazards

Safety data sheets suggest that “(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid” should be handled with care. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

properties

IUPAC Name

(5-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQHFDLLBAQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694443
Record name [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid

CAS RN

1310384-31-6
Record name [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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